molecular formula C20H19ClN4O3S2 B2362387 1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide CAS No. 923511-55-1

1-((4-chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2362387
CAS No.: 923511-55-1
M. Wt: 462.97
InChI Key: UJLJQDXYJGTXEK-UHFFFAOYSA-N
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Description

1-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a chlorophenylsulfonyl group, a pyridinylthiazolyl moiety, and a piperidinecarboxamide framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperidine ring One common approach is to react piperidine-4-carboxylic acid with chlorosulfonyl chloride to introduce the sulfonyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Preliminary studies suggest its use in the development of new therapeutic agents, particularly in the treatment of inflammatory or infectious diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyridinylthiazolyl moiety play crucial roles in this interaction, leading to the modulation of biological pathways. Further research is needed to fully elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

  • 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl: A sulfur-containing organic building block used in organic synthesis.

  • 1-[(4-Chlorophenyl)sulfonyl]proline: A derivative of proline with potential biological activity.

This compound represents a significant advancement in the field of organic chemistry, with promising implications for various scientific and industrial applications. Further research and development will continue to uncover its full potential and expand its utility in different domains.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c21-15-4-6-16(7-5-15)30(27,28)25-11-8-14(9-12-25)19(26)24-20-23-18(13-29-20)17-3-1-2-10-22-17/h1-7,10,13-14H,8-9,11-12H2,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLJQDXYJGTXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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